![molecular formula C34H48O2 B1621733 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat CAS No. 20748-22-5](/img/structure/B1621733.png)
17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat
描述
17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat is a chemical compound with the molecular formula C34H48O2 It is a derivative of cholesterol, featuring a benzoate ester group attached to the steroid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat typically involves the esterification of Cholesta-7,14-dien-3-ol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and dehydrating agents are likely employed to achieve high yields and purity.
化学反应分析
Reductive Cyclization Catalyzed by Palladium Complexes
DMDA undergoes palladium-catalyzed reductive cyclization in the presence of HSiEt₃ and water, forming trans -dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate (5 ) and dimethyl dipropylmalonate (6 ) in an 88% combined yield . Key findings include:
-
A 4.4:1 ratio of 5 to 6 , with 5 exhibiting ≥95% diastereomeric excess (de) and 38% enantiomeric excess (ee).
-
Deuterium-labeling experiments (using D₂O/DSiEt₃) confirmed that each exocyclic methyl group in 5-d₂ incorporates one deuterium atom, supporting a hydride-transfer mechanism .
Table 1: Products from Reductive Cyclization of DMDA
Product | Ratio (5:6) | Combined Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
---|---|---|---|---|
5 (cyclopentane) | 4.4 | 88% | ≥95% | 38% |
6 (dipropyl) | 1 | - | - |
Palladium-Catalyzed Cycloisomerization
Cycloisomerization of DMDA using [(phen)Pd(Me)CNCH₃]⁺[BAr₄]⁻ (Ar = 3,5-C₆H₃(CF₃)₂) at 40°C produces a 27:2.2:1.0 mixture of three cyclopentene derivatives (3 , 4 , and 5 ) :
-
3 (trans-3,4-dimethylcyclopentene) forms kinetically (93% of total cyclopentenes).
-
5 isomerizes to 4 under reaction conditions, altering the final product distribution.
-
Isotope studies with deuterated DMDA revealed no significant kinetic isotope effect, indicating a concerted C–H activation pathway .
Table 2: Product Distribution in Cycloisomerization
Product | Structure | Ratio | Formation Pathway |
---|---|---|---|
3 | trans-3,4-dimethylcyclopentene | 27 | Kinetic |
4 | cis-4,5-dimethylcyclopentene | 2.2 | Secondary isomerization |
5 | methylenecyclopentane derivative | 1.0 | Kinetic + isomerization |
Ring-Closing Metathesis (RCM) with Ruthenium Catalysts
DMDA serves as a benchmark substrate for evaluating RCM catalysts. Key studies include:
-
Grubbs second-generation catalysts achieve turnover frequencies (TOF) up to 4,173 min⁻¹ in dilute solutions .
-
Chelating triazole–ruthenium catalysts (e.g., A and F ) outperform standard catalysts like Hoveyda-Grubbs (HG-II ) in TONs for DMDA RCM .
Table 3: Catalyst Performance in DMDA RCM
Catalyst | TON (60°C) | TON (80°C) |
---|---|---|
A | 7,250 | - |
F | 10,875 | - |
HG-II | 6,000 | - |
G-III | 2,000 | - |
Nonproductive Metathesis and Catalyst Efficiency
Studies comparing Ru catalysts reveal significant nonproductive metathesis (degenerate allylic H/D exchange) alongside productive RCM :
-
NHC-bearing catalysts (e.g., 2–4 ) exhibit a 1:10 degenerate-to-productive TON ratio.
-
CAAC-containing catalysts (e.g., 6 ) show near-equal degenerate and productive events (1:1 ) .
Table 4: Degenerate vs. Productive TONs in RCM
| Catalyst Type | Degenerate TON | Productive TON | Ratio (D:P) |
|-----------------------|----------------|----------------|
科学研究应用
Physical Properties
- Molecular Formula : C34H48O2
- Molecular Weight : 520.73 g/mol
Pharmaceutical Active Ingredient
The compound has been identified as a potential pharmaceutical active ingredient due to its structural similarities to known steroidal compounds. Its unique structure may confer specific pharmacological properties that are beneficial in drug development.
Case Study: Analgesic Properties
Research indicates that derivatives of similar steroid structures can exhibit analgesic effects , making this compound a candidate for pain management therapies. Studies focusing on the analgesic potential of structurally related compounds suggest that they can be effective in treating various types of pain without significant toxicity .
Drug Formulation
This compound's properties allow it to be incorporated into various drug formulations:
- Oral Administration : It can be formulated into tablets or capsules.
- Topical Applications : The compound can be utilized in creams or gels for localized treatment due to its ability to penetrate the skin barrier effectively.
Hormonal Therapeutics
Given its steroid-like structure, there is potential for this compound in hormonal therapies. Steroidal compounds are often used in hormone replacement therapies or as anti-inflammatory agents.
Research on Metabolic Pathways
Studies have begun to investigate how this compound interacts with metabolic pathways within the body. Understanding these interactions can lead to insights into its efficacy and safety profile as a therapeutic agent.
Data Tables
Dosage Form | Administration Route | Notes |
---|---|---|
Tablet | Oral | Standard form for systemic use |
Cream | Topical | Localized treatment |
Injection | Intravenous/Intramuscular | Rapid action |
作用机制
The mechanism of action of 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may serve as a substrate for enzymes involved in steroid metabolism, leading to the formation of bioactive metabolites .
相似化合物的比较
Similar Compounds
Uniqueness
17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat is unique due to its specific double bond positions at the 7 and 14 positions of the steroid framework. This structural feature distinguishes it from other similar compounds and may confer unique biological and chemical properties.
生物活性
The compound 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate is a synthetic derivative of the cyclopenta[a]phenanthrene class. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and data.
- Molecular Formula : C29H50O
- Molecular Weight : 414.7 g/mol
- InChIKey : AUBQGIIWQRESTG-RDKCYIQVSA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that derivatives of cyclopenta[a]phenanthrenes exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Effects
-
Endocrine Disruption
- Some studies suggest that certain derivatives may act as endocrine disruptors by binding to steroid hormone receptors. This could lead to alterations in hormonal signaling pathways.
- The compound's structural similarity to steroid hormones raises concerns regarding its potential effects on hormonal balance .
Data Table: Biological Activities
Case Studies
-
Case Study on Anticancer Activity
- A series of experiments were conducted using various concentrations of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxicity at higher concentrations.
-
Case Study on Anti-inflammatory Response
- In vitro assays demonstrated that treatment with the compound resulted in a marked reduction in the secretion of IL-6 from activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
属性
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,15,17,23-24,26-27,29,31H,9-11,14,16,18-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUGTSINMCTVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372280 | |
Record name | Cholesta-7,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20748-22-5 | |
Record name | Cholesta-7,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。